molecular formula C16H14N4 B2959152 N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine CAS No. 1489734-06-6

N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine

Cat. No.: B2959152
CAS No.: 1489734-06-6
M. Wt: 262.316
InChI Key: IUUBCLVJNSMYBH-UHFFFAOYSA-N
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Description

N-[(1H-Indol-4-yl)methyl]-1H-indazol-4-amine is a bis-heterocyclic amine compound featuring an indole moiety linked via a methyl group to an indazole scaffold. Indole and indazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . For example, LP-261, an indol-4-yl derivative, demonstrates potent antimitotic activity , suggesting that the indole-indazole hybrid structure could similarly target microtubule dynamics or kinase pathways.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-11(12-7-8-17-14(12)4-1)9-18-15-5-2-6-16-13(15)10-19-20-16/h1-8,10,17-18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBCLVJNSMYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNC3=CC=CC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine typically involves the reaction of indole derivatives with suitable amines under specific conditions. One common method involves the use of formaldehyde and a base such as potassium carbonate in a solvent like toluene . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the indole or indazole rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s structural uniqueness lies in its combination of indole and indazole rings. Below is a comparison with key analogs:

Compound Name Molecular Formula Key Structural Differences Potential Biological Relevance Reference
N-[(1H-Indol-4-yl)methyl]-1H-indazol-4-amine C₁₅H₁₃N₅ Indole-indazole hybrid with methyl linker Hypothesized kinase/microtubule targeting
LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) C₂₃H₂₀N₄O₄S Indol-4-yl with methoxyisonicotinoyl and sulfonamide groups Antimitotic agent (IC₅₀ = 8 nM)
N-(6-(1H-Indol-4-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (26) C₂₃H₁₆N₄S Quinoline-benzothiazole-indole hybrid Kinase inhibition (e.g., RIP1)
N-[2-(1H-Indol-4-yl)ethyl]-N-propylpropan-1-amine C₁₆H₂₄N₂ Indol-4-yl with ethylamine-propyl chain CNS-targeting (structural similarity to tryptamine derivatives)
1H-Indazol-4-amine,N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl C₁₁H₁₃N₅ Indazole with dihydroimidazolyl substituent Potential epigenetic modulation
Key Observations:
  • Bioisosteric Replacements : Replacement of indazole with benzothiazole (as in Compound 26) alters electronic properties, possibly enhancing kinase selectivity .
  • Functional Groups: Sulfonamide (LP-261) and methoxyisonicotinoyl groups improve solubility and target affinity, whereas the target compound’s lack of polar groups may prioritize membrane permeability .

Challenges and Opportunities

  • Solubility : The target compound’s lack of polar groups may limit aqueous solubility, necessitating formulation strategies.
  • Selectivity : Hybrid structures risk off-target effects; molecular modeling could optimize selectivity .
  • Synthetic Complexity : Multi-step syntheses (e.g., ) may hinder scalability, urging streamlined protocols .

Biological Activity

N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative, which is a prominent scaffold in pharmacology. Indole derivatives are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. The structural formula can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Various studies indicate that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to indoles have shown cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 µM to 14.65 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Indole derivatives are also noted for their antimicrobial properties, which have been attributed to their ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may have neuroprotective effects, potentially through inhibition of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including MAO-B, which is crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and serotonin, providing potential therapeutic effects in mood disorders and neurodegeneration .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
  • Microtubule Disruption : Similar to other indole derivatives, it may interfere with microtubule dynamics, which is essential for cell division and integrity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindingsCell Lines TestedIC50 Values
Induced apoptosis and inhibited growthMDA-MB-231, HepG22.43–14.65 µM
Antimicrobial activity against Plasmodium falciparumPf 3D70.090 µM
Inhibition of MAO-BVarious neuronal modelsCompetitive inhibition

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities and mechanisms of action. Future studies should focus on:

  • In vivo Studies : To evaluate the therapeutic potential and safety profile in living organisms.
  • Structure–Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against specific targets.

This compound exemplifies the potential of indole derivatives in drug discovery, particularly for cancer treatment and neurodegenerative diseases. Further exploration may lead to the development of novel therapeutic agents based on its structure.

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